1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety fused with a 5-oxopyrrolidin-3-yl group and a 4-methoxyphenyl-substituted urea. The 4-methoxyphenyl urea group may enhance solubility and hydrogen-bonding capabilities, which are critical for biological or material applications.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-2-13(3-6-16)21-20(25)22-14-10-19(24)23(12-14)15-4-7-17-18(11-15)28-9-8-27-17/h2-7,11,14H,8-10,12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDMRAWZNTCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a synthetic derivative that has drawn attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone ring, and a methoxyphenyl urea group. The molecular formula is with a molecular weight of approximately 458.47 g/mol.
Research indicates that compounds similar to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea may interact with various biological targets. For instance:
- Alpha(2)-Adrenoceptor Antagonism : A related series of compounds demonstrated potent antagonistic activity at alpha(2)-adrenoceptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's . These findings suggest that the compound could modulate adrenergic signaling pathways.
- PARP Inhibition : The compound's structural analogs have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. One study identified lead compounds with IC50 values ranging from 0.082 μM to 12 μM against PARP1 . This inhibition is crucial for disrupting cancer cell repair mechanisms.
Pharmacological Studies
Pharmacological evaluations have highlighted several key findings regarding the biological activity of this compound:
- Antiproliferative Effects : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. For example, structural modifications led to enhanced potency against specific cancer types .
- Neuroprotective Properties : The ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Compounds targeting alpha(2)-adrenoceptors could help mitigate neurodegeneration by influencing noradrenergic signaling pathways .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a closely related compound in a series of human cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell proliferation with notable selectivity for breast and prostate cancer cells. The most potent derivative achieved an IC50 value of 5.8 μM, demonstrating significant potential for further development as an anticancer agent .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The study reported that administration of the compound improved cognitive function and reduced neuronal death in animal models of Alzheimer's disease. This was attributed to its action on adrenergic receptors, which are critical in maintaining neuronal health .
Data Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Dihydrobenzo[b][1,4]dioxin Derivatives
Compounds containing the dihydrobenzo[b][1,4]dioxin scaffold are prevalent in materials science and medicinal chemistry due to their electronic properties and metabolic stability.
Comparison :
- The target compound replaces the imidazole (DDPB) or thiazole (Compound 24) with a urea-pyrrolidinone system, likely altering electronic properties and biological interactions.
Urea-Containing Analogues
Urea derivatives are explored for their hydrogen-bonding capacity and pharmacological activity.
Comparison :
- The 4-methoxyphenyl group may reduce steric hindrance compared to bulkier substituents (e.g., trimethoxyphenyl), enhancing bioavailability.
Pyrrolidinone Derivatives
Pyrrolidinone rings are common in bioactive molecules due to their rigidity and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
